
13,14-dihydro-15-keto Prostaglandin D1
Overview
Description
13,14-Dihydro-15-keto Prostaglandin D1 (13,14-dh-15-keto PGD1) is a theoretical metabolite derived from Prostaglandin D1 (PGD1), a D-series prostaglandin synthesized from dihomo-γ-linolenic acid (DGLA) . Its formation is hypothesized to occur via the 15-hydroxyprostaglandin dehydrogenase (15-PGDH) pathway, a common metabolic route for prostaglandin inactivation involving sequential oxidation and reduction steps . Structurally, it features a cyclopentane ring with hydroxyl and ketone groups at positions 9, 11, and 15, and a saturated side chain at positions 13–14 . Analytical data, including high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR), confirm its molecular formula (C₂₀H₃₄O₅) and purity (>99%) in synthetic preparations .
Preparation Methods
As a theoretical compound, 13,14-dihydro-15-keto PGD1 has not been synthesized or produced industrially. its potential synthetic routes and reaction conditions would involve modifications of existing prostaglandin structures. Unfortunately, specific methods for its preparation remain unreported.
Chemical Reactions Analysis
Types of Reactions::
Oxidation: Given its keto functionality, likely undergoes oxidation reactions.
Reduction: Reduction reactions could occur, converting the keto group to a hydroxyl group.
Substitution: Substitution reactions may involve functional group modifications.
Oxidation: Oxidizing agents (e.g., peroxides, chromates).
Reduction: Reducing agents (e.g., hydrides, metal catalysts).
Substitution: Nucleophiles (e.g., Grignard reagents, alkyl halides).
Major Products:: The specific products resulting from these reactions would depend on the reaction conditions and the starting materials used.
Scientific Research Applications
13,14-Dihydro-15-keto Prostaglandin D1 exhibits several biological activities that are crucial for understanding its applications:
- Anti-inflammatory Effects : It has been shown to modulate inflammatory responses, potentially by influencing the production of other prostaglandins and lipid mediators. For instance, it is involved in the regulation of prostaglandin D2 and E2 levels during inflammatory processes .
- Role in Reproductive Health : Studies indicate that this compound may play a significant role in reproductive physiology by influencing endometrial prostanoid profiles, which are critical for implantation and maintenance of pregnancy .
- Cancer Research : There is emerging evidence that this compound may have implications in cancer biology. Its structural analogs have been studied for their ability to inhibit signaling pathways associated with tumor growth and progression, such as the STAT3 signaling pathway .
Inflammation Studies
Research has highlighted the compound's potential to alter inflammatory mediator profiles. In models of tendon overuse, increased levels of this compound were observed alongside other inflammatory markers, suggesting its role in resolving inflammation . This positions the compound as a candidate for further investigation in inflammatory diseases.
Cancer Therapeutics
The inhibition of cancer cell proliferation by prostaglandins has been a focal point in cancer research. This compound's analogs have demonstrated the ability to suppress key signaling pathways involved in cancer progression. For instance, studies have shown that related compounds can inhibit STAT3 activity, which is crucial for various cancers . This suggests a possible application in developing anticancer therapies.
Reproductive Health Research
The compound's influence on prostaglandin profiles in the endometrium makes it relevant for studies on infertility and reproductive health. Its role in modulating the effects of other prostaglandins could provide insights into conditions such as recurrent miscarriage and implantation failure .
Case Studies
Mechanism of Action
The precise mechanism by which 13,14-dihydro-15-keto PGD1 exerts its effects remains unknown. Further research is needed to elucidate its molecular targets and associated pathways.
Comparison with Similar Compounds
Structural and Metabolic Similarities
The 13,14-dihydro-15-keto modification is a hallmark of prostaglandin metabolism, shared across multiple prostaglandin classes. Key structural and functional distinctions arise from the parent prostaglandin (e.g., PGD1 vs. PGE2) and tissue-specific enzymatic activity.
Key Contrasts with 13,14-dh-15-keto PGD1
- Structural Divergence : The absence of a C17–C20 double chain (vs. PGD2) may limit receptor interactions, though this remains speculative .
Biological Activity
13,14-Dihydro-15-keto Prostaglandin D1 (13,14-dihydro-15-keto PGD1) is a metabolite derived from Prostaglandin D1 (PGD1) through the action of the enzyme 15-hydroxy prostaglandin dehydrogenase. This compound is part of the D-series of prostaglandins and exhibits significant biological activity, particularly in the context of platelet aggregation and cardiovascular health. Despite its potential implications, research on 13,14-dihydro-15-keto PGD1 is relatively limited.
Chemical Structure and Formation
13,14-Dihydro-15-keto PGD1 is formed via the oxidation of PGD1, where the 15-hydroxy group is converted into a ketone. This transformation is facilitated by the enzyme 15-hydroxy prostaglandin dehydrogenase, which plays a crucial role in prostaglandin metabolism. The structural formula can be represented as follows:
Inhibition of Platelet Aggregation
One of the most notable biological activities of 13,14-dihydro-15-keto PGD1 is its ability to inhibit platelet aggregation induced by adenosine diphosphate (ADP). This property is particularly significant in the context of thrombotic diseases. The compound has an IC50 value of approximately 320 ng/ml , indicating that it is about ten times less potent than its precursor, PGD2. The inhibition mechanism involves interaction with specific enzymes and proteins in the platelet aggregation pathway.
The primary target for 13,14-dihydro-15-keto PGD1 is the ADP-induced pathway of platelet aggregation. By inhibiting this process, the compound can potentially mitigate risks associated with thrombosis and cardiovascular diseases. The biochemical pathways involved include:
- Interaction with 15-hydroxy prostaglandin dehydrogenase : This enzyme not only facilitates the conversion from PGD1 but also influences the activity of other prostaglandins.
- Modulation of cellular signaling pathways : The compound affects gene expression related to inflammatory responses and cellular metabolism.
Case Studies
While direct studies on 13,14-dihydro-15-keto PGD1 are sparse, related research provides insights into its effects:
- Thrombotic Conditions : In vitro studies have shown that compounds similar to 13,14-dihydro-15-keto PGD1 can significantly reduce platelet aggregation in response to ADP.
- Metabolic Pathways : Research indicates that variations in metabolic enzyme activity may affect the transformation rates and biological efficacy of related prostaglandins .
Comparative Analysis with Other Prostaglandins
The following table summarizes key differences between 13,14-dihydro-15-keto PGD1 and other related prostaglandins:
Compound | IC50 (ng/ml) | Primary Activity | Source |
---|---|---|---|
13,14-Dihydro-15-keto PGD1 | 320 | Inhibits ADP-induced platelet aggregation | Metabolite of PGD1 |
Prostaglandin D2 (PGD2) | ~30 | Induces sleep; modulates inflammation | Natural product |
Prostaglandin E2 (PGE2) | ~100 | Promotes inflammation; regulates fever | Natural product |
Q & A
Basic Research Questions
Q. How can 13,14-dihydro-15-keto prostaglandin D1 (dhk-PGD1) be quantified in biological samples with high specificity?
Methodological Answer: Quantification requires stable isotope-labeled internal standards (e.g., deuterated analogs like 13,14-dihydro-15-keto PGE2-d9) combined with GC- or LC-MS. For instance, deuterated standards (e.g., GC46427) are spiked into samples to correct for matrix effects and recovery losses during extraction. Calibration curves must be validated against pooled matrices (e.g., plasma or urine) to ensure linearity and precision .
Q. What experimental precautions are necessary to maintain dhk-PGD1 stability during storage and handling?
Methodological Answer:
- Storage: Lyophilized powder should be stored at -20°C (stable for 3 years), while solutions in solvents like methyl acetate or DMSO require storage at -80°C (stable for 1 year). Avoid freeze-thaw cycles for liquid samples .
- Handling: Use inert solvents (e.g., PBS pH 7.2, DMF) to prevent degradation. Pre-chill equipment to minimize thermal instability during preparation .
Q. How is dhk-PGD1 structurally validated in synthetic or isolated forms?
Methodological Answer: High-resolution mass spectrometry (HRMS) using instruments like Orbitrap Fusion with FAIMS provides fragmentation patterns (MS1-MS4) for structural confirmation. Spectral libraries (e.g., mzCloud) with manually curated data are critical for matching retention times and fragmentation profiles .
Q. What are the solubility properties of dhk-PGD1, and how do they influence experimental design?
Methodological Answer: DhK-PGD1 dissolves optimally in PBS (2 mg/mL), DMF (50 mg/mL), and ethanol (50 mg/mL). For cell-based assays, DMSO is preferred (30 mg/mL) but must be diluted to <0.1% to avoid cytotoxicity. Solubility data guide solvent selection for dose-response studies and pharmacokinetic modeling .
Advanced Research Questions
Q. How do researchers address discrepancies between in vitro and in vivo activity data for dhk-PGD1?
Methodological Answer: In vivo, dhk-PGD1 is rapidly metabolized (e.g., via 15-hydroxy prostaglandin dehydrogenase), necessitating measurement of downstream metabolites (e.g., 13,14-dihydro-15-keto-PGA2) using competitive ELISA kits. In vitro assays should include metabolic inhibitors (e.g., 15-oxo-PG δ13-reductase blockers) to isolate parent compound effects .
Q. What evidence supports or contradicts dhk-PGD1's receptor binding specificity?
Methodological Answer: Competitive binding assays with recombinant human DP receptors reveal low affinity (IC50 >10,000 nM for dhk-PGD2 analogs), suggesting dhk-PGD1 may act via non-canonical pathways. Cross-reactivity studies using DP receptor membrane preparations are recommended to validate specificity .
Q. How can isotopic labeling resolve challenges in tracing dhk-PGD1 metabolic pathways?
Methodological Answer: Deuterated analogs (e.g., 13,14-dihydro-15-keto PGE2-d9) enable precise tracking of enzymatic transformations (e.g., 15-hydroxy PGDH activity) via LC-MS/MS. Isotope dilution corrects for ionization suppression and quantifies metabolite ratios in complex matrices .
Q. What methodological gaps exist in current studies on dhk-PGD1's biological activity?
Methodological Answer: No peer-reviewed biological studies on dhk-PGD1 exist, despite its theoretical role as a PGD1 metabolite. Research should prioritize:
- In vitro platelet assays (e.g., ADP-induced aggregation, IC50 comparisons with PGD2).
- In vivo models (e.g., mast cell activation in rodents) paired with metabolite profiling .
Q. Data Contradictions and Resolution Strategies
Q. How should researchers reconcile conflicting reports on prostaglandin metabolite stability?
Methodological Answer:
- Sample Collection: Use protease/phospholipase inhibitors during plasma/serum collection to prevent ex vivo degradation.
- Time-Course Studies: Compare fresh vs. frozen samples to assess stability thresholds. For example, PGE2 metabolites degrade within hours unless stabilized at -80°C .
Q. Why do analytical standards for dhk-PGD1 show variability in commercial databases?
Methodological Answer: Discrepancies arise from synthesis protocols (e.g., deuterated vs. non-deuterated forms) and purity validation methods. Researchers must request batch-specific Certificates of Analysis (CoA) and cross-validate standards using independent HRMS .
Properties
IUPAC Name |
7-[(1R,2R,5S)-5-hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]heptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h16-18,22H,2-14H2,1H3,(H,24,25)/t16-,17-,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCAXDJXNVRHRC-KURKYZTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CCC1C(C(CC1=O)O)CCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)CC[C@@H]1[C@H]([C@H](CC1=O)O)CCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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